molecular formula C18H20FNO2 B7682013 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol

Cat. No. B7682013
M. Wt: 301.4 g/mol
InChI Key: NXBGJBMPCOUXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire, which causes significant distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire in women.

Mechanism of Action

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol acts on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is a selective serotonin 5-HT1A receptor agonist and a serotonin 5-HT2A receptor antagonist. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol reduces the activity of the 5-HT2A receptors, which are known to inhibit sexual desire, and increases the activity of the 5-HT1A receptors, which are known to enhance sexual desire.
Biochemical and Physiological Effects
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been shown to increase sexual desire and decrease distress related to low sexual desire in women. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are associated with sexual arousal and desire. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been extensively studied in preclinical and clinical trials, and its safety and efficacy have been established. However, its use is limited to women with HSDD, and it is not recommended for use in men. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol may interact with other drugs that affect serotonin levels, and caution should be exercised when prescribing it to patients taking such drugs.

Future Directions

Future research on 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol may focus on its potential use in other conditions such as major depressive disorder and post-traumatic stress disorder. Studies may also investigate the optimal dosing and duration of treatment with 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol. Further research may also explore the potential use of 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol in men with low sexual desire.

Synthesis Methods

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol is synthesized by a multi-step process starting from 2,3-dihydro-1H-inden-2-amine. The first step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 4-methoxybenzaldehyde to give the corresponding imine. The imine is reduced with sodium borohydride to yield the amine, which is then reacted with 6-fluoroindanone to give 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol.

Scientific Research Applications

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD in women. It has been shown to increase sexual desire and decrease distress related to low sexual desire in women. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has also been studied for its potential use in other conditions such as major depressive disorder and post-traumatic stress disorder.

properties

IUPAC Name

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-22-15-7-3-13(4-8-15)18(21)11-20-17-9-5-12-2-6-14(19)10-16(12)17/h2-4,6-8,10,17-18,20-21H,5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBGJBMPCOUXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC2CCC3=C2C=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol

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